molecular formula C76H50O46Zn B3285298 Kastrin CAS No. 8011-65-2

Kastrin

Cat. No. B3285298
CAS RN: 8011-65-2
M. Wt: 1764.6 g/mol
InChI Key: MJIBOYFUEIDNPI-HBNMXAOGSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kastrin is a peptide hormone that is involved in the regulation of gastric acid secretion. It is a small peptide consisting of 13 amino acids and is derived from the precursor protein progastrin. This compound is produced by the G-cells in the stomach and is released in response to various stimuli, such as the presence of food in the stomach.

Scientific Research Applications

Chemical Sterilization

Kastrin, specifically zinc tannate, has been researched for its potential in chemical sterilization. Studies conducted on adult male rats indicated that intratesticular injections of this compound effectively induced irreversible sterilization. Histological examinations showed complete destruction of seminiferous tubules in rats treated with this compound, leading to no progeny production over a year. However, higher doses of this compound were observed to significantly decrease blood testosterone levels (Fahim, Fahim, & Harman, 1982).

Pharmacokinetics

Research into the pharmacokinetics of zinc tannate (this compound) post-intratesticular injection in rats revealed distinct patterns of zinc localization in testicular cells. The concentration and effects of zinc varied depending on the this compound dosage, affecting different types of testicular cells and leading to germ cell fragmentation and loss of cellular identity with higher doses (Migally & Fahim, 1984).

Platelet Aggregation Inhibition

Kistrin, a potent inhibitor of platelet aggregation, has been a subject of interest in scientific research. Its structure was elucidated through nuclear magnetic resonance (NMR) spectroscopy, revealing its role as a glycoprotein IIb-IIIa antagonist. Kistrin contains an Arg-Gly-Asp sequence crucial for binding to the glycoprotein, providing insights into its potential therapeutic applications (Adler, Lazarus, Dennis, & Wagner, 1991).

Protein-Based Films

Kafirin, a protein similar to this compound, has been studied for its potential in creating protein-based films. Research on the plasticization of kafirin films by glycerol without water showed changes in the protein's conformation and mechanical properties. These studies contribute to the understanding of kafirin as a material for biodegradable packaging and other applications (Gao et al., 2006).

Nanoparticle Formation

Kafirin has also been researched for its ability to form nanoparticles, particularly for enhancing the cellular uptake of curcumin. The study explored two types of nanocapsules, revealing increased encapsulation efficiency and improved photo stability and dissolution profile of curcumin. This indicates kafirin's potential in the development of functional delivery systems for nutraceuticals (Xiao, Nian, & Huang, 2015).

Future Directions

For more detailed information, you can refer to the relevant papers by Andrej Kastrin and Dimitar Hristovski . 📚

properties

IUPAC Name

zinc;5-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2/t52-,63-,64+,65-,76+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBOYFUEIDNPI-HBNMXAOGSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H50O46Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1764.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

8011-65-2
Record name Zinc tannate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tannins, zinc salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC TANNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62L6DPE0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.